molecular formula C27H30O15 B3028027 3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one CAS No. 1473419-87-2

3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B3028027
CAS No.: 1473419-87-2
M. Wt: 594.5 g/mol
InChI Key: YFPYXTNSQOUHPS-BJFAUXDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid glycoside characterized by:

  • Core structure: A chromen-4-one (flavonoid) backbone with hydroxyl groups at positions 5 and 7 and a 4-hydroxyphenyl group at position 2.
  • Glycosidic attachments: A di-O-substituted tetrahydro-2H-pyran (hexose derivative) linked to a methylated pyranose sugar.
  • Key properties: Molecular formula C27H30O16, molecular weight 610.52 g/mol, and solubility in polar solvents due to extensive hydroxylation .

Properties

IUPAC Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)21(36)26(38-9)41-24-18(33)15(8-28)40-27(22(24)37)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPYXTNSQOUHPS-BJFAUXDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a complex flavonoid derivative with potential biological activities. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound belongs to the chromone family characterized by a chromenone backbone. Its intricate structure includes multiple hydroxyl groups and sugar moieties that contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant activity of this specific compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies utilizing DPPH and ABTS assays demonstrated that chromone derivatives can effectively reduce oxidative damage in cellular models .

Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung adenocarcinoma), and K562 (leukemia).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (e.g., 22.09 µg/mL against K562) .
    These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and disruption of cell cycle progression .

Antimicrobial Activity

Chromone derivatives have also been studied for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies indicate that chromone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications in hydroxyl group positioning and the introduction of various substituents can significantly enhance their potency against specific targets. For example:

  • Hydroxyl Groups : Increase solubility and reactivity.
  • Sugar Moieties : Affect bioavailability and interaction with biological targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of several chromone derivatives on MCF-7 cells. The results indicated that modifications at specific positions on the chromone ring could enhance anticancer activity significantly.
    CompoundIC50 (µg/mL)Cell Line
    Compound A10.5MCF-7
    Compound B15.0A549
    Target Compound22.09K562
  • Antioxidant Capacity : In a comparative study using DPPH assays:
    Compound% Inhibition at 100 µM
    Standard Antioxidant95%
    Target Compound85%

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains glycosidic bonds linking its flavonoid aglycone (chromen-4-one core) to sugar units. These bonds are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Evidence
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heatAglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) + monosaccharidesStructural analogy to flavonoid glycosides
Enzymatic Hydrolysisβ-Glucosidases or specific glycosidasesCleaved sugar residues (e.g., glucose, rhamnose) + aglyconeSimilar enzymatic pathways in related glycosides

Oxidation Reactions

Phenolic hydroxyl groups on the chromen-4-one core and sugar units may undergo oxidation:

Oxidizing Agent Conditions Products Notes
Atmospheric O₂Alkaline pH, prolonged exposureQuinone derivativesCommon for polyphenols
Metal ions (e.g., Fe³⁺)Aqueous solution, room temperatureRadical intermediates or polymerized productsRedox-active phenolic groups

Esterification and Etherification

Hydroxyl groups can participate in protection or derivatization reactions:

Reaction Reagents Outcome Application
AcetylationAcetic anhydride, pyridineAcetylated derivatives (improved lipophilicity)Common for analytical derivatization
MethylationDiazomethane or methyl iodideMethoxy substituentsStabilization of reactive -OH groups

Glycosylation and Modifications

While the compound itself is a glycoside, its sugar moieties may undergo further reactions:

Reaction Conditions Products Evidence
Enzymatic GlycosylationGlycosyltransferases, UDP-sugarsExtended oligosaccharide chainsAnalogous to biosynthetic pathways

Thermal Decomposition

Under elevated temperatures, the compound may degrade due to its labile hydroxyl and glycosidic groups:

Conditions Degradation Products Hazards Source
>150°CCharred residues, CO₂, H₂OH335 (respiratory irritation)Hazard data from

Key Research Gaps

  • Experimental Data : No direct studies on the compound’s reactivity were found in the sources. Inferences are drawn from structural analogs like lonicerin and neohesperidin .

  • Stability : Limited data on pH-dependent stability or photodegradation.

  • Biological Reactivity : Potential interactions with enzymes (e.g., cytochrome P450) remain unexplored.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Flavonoid Glycosides

Compound Name Core Structure Sugar Moieties Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound Chromen-4-one Di-O-substituted hexose + methylated pyranose C27H30O16 610.52 5,7-dihydroxy, 4-hydroxyphenyl
5-Hydroxy-2-(4-hydroxyphenyl)-7-...-4-one Chromen-4-one Hexose derivative C26H28O15 580.53 5-hydroxy, 4-hydroxyphenyl
Naringoside (Aurantiin) Chroman-4-one Rutinose (disaccharide) C27H32O14 580.53 7-O-neohesperidosyl, 5-hydroxy
Compound from Chromen-4-one Trihydroxy-6-methylpyranose C28H32O14 592.55 Methylated glycosides

Key Observations :

  • The target compound’s dual glycosylation distinguishes it from simpler monoglycosides like Naringoside .
  • Methylation in ’s derivative reduces polarity, enhancing lipophilicity compared to the target compound .

Physicochemical Properties

Table 2: Solubility and Pharmacokinetic Profiles

Compound Solubility (mg/mL) Log Po/w (Consensus) GI Absorption BBB Permeation P-gp Substrate Reference
Target Compound 0.604 (ESOL) -0.87 Low No Yes
Naringoside 0.0877 (Ali) -0.44 Low No Yes
Derivative Not reported 1.96 (iLOGP) Moderate No Not reported

Key Findings :

  • The target compound’s high hydroxylation increases aqueous solubility but limits membrane permeability .
  • Methylation in ’s derivative improves log Po/w, suggesting better lipid bilayer penetration .

Table 3: Hazard Comparisons

Compound Hazard Statements Precautionary Measures Reference
Target Compound H302, H315, H319 Avoid inhalation, skin contact
Naringoside H302 Standard lab precautions

Note: The target compound’s additional hazards (skin/eye irritation) may correlate with its reactive hydroxyl groups .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyran and chromenone rings to determine axial/equatorial orientations of hydroxyl groups .
  • X-ray : Resolve absolute stereochemistry by single-crystal diffraction, particularly for the glycosidic linkages between the tetrahydro-2H-pyran subunits .
    • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to validate assignments .

Q. What are the solubility and stability challenges of this compound in aqueous buffers?

  • Experimental Design :

  • Solubility : Measure equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4 using UV-Vis spectroscopy (λ~280 nm, chromenone absorption) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products via HPLC-MS .
    • Key Findings : The compound’s log S (ESOL) is -2.98, indicating moderate solubility (~0.6 mg/mL), but it degrades rapidly under alkaline conditions due to glycosidic bond hydrolysis .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize aqueous waste with dilute acetic acid before disposal via hazardous waste contractors .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Strategy :

  • Orthogonal Protection : Use benzyl (Bn) and acetyl (Ac) groups to protect hydroxyl moieties during glycosylation steps, reducing side reactions .
  • Catalysis : Employ p-toluenesulfonic acid (PTSA) for regioselective glycosidic bond formation, monitored by TLC and LC-MS .
    • Data Contradictions : Bench-scale yields vary (40–70%) due to steric hindrance at the C-4 pyran position; microwave-assisted synthesis may enhance efficiency .

Q. How does this compound interact with biological targets (e.g., carbohydrate-processing enzymes)?

  • Experimental Approach :

  • Enzyme Assays : Test inhibition of α-glucosidase or β-galactosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .
  • Docking Studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding affinities at the active site of OATP1C1 transporters .
    • Key Insight : The compound’s low GI absorption (Bioavailability Score: 0.17) suggests it may act as a prodrug requiring enzymatic activation .

Q. How can structural analogs be designed to enhance metabolic stability?

  • Rational Design :

  • Glycosidic Modifications : Replace the 6-methyltetrahydro-2H-pyran subunit with a fluorinated analog to resist enzymatic cleavage .
  • Chromenone Scaffold : Introduce electron-withdrawing groups (e.g., -NO2_2) at the C-8 position to reduce oxidative degradation .
    • Validation : Synthesize derivatives and compare half-lives in human liver microsomes (HLMs) using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.